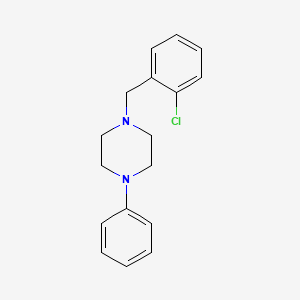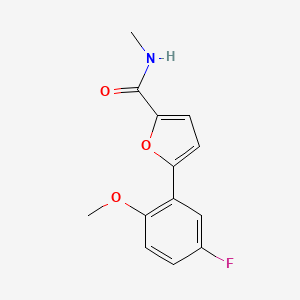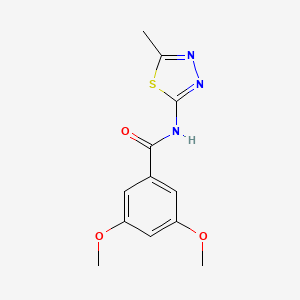
1-(2-chlorobenzyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-4-phenylpiperazine (CBPP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. CBPP has been found to exhibit a range of biological activities, including anticancer, anticonvulsant, and antidepressant effects. In
作用機序
The mechanism of action of 1-(2-chlorobenzyl)-4-phenylpiperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 1-(2-chlorobenzyl)-4-phenylpiperazine has been found to interact with GABA receptors, serotonin receptors, and norepinephrine receptors. By modulating the activity of these receptors, 1-(2-chlorobenzyl)-4-phenylpiperazine can influence various physiological processes, such as neuronal excitability, neurotransmitter release, and mood regulation.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-phenylpiperazine has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase enzymes. 1-(2-chlorobenzyl)-4-phenylpiperazine has also been found to modulate the activity of GABA receptors, leading to anticonvulsant effects. Additionally, 1-(2-chlorobenzyl)-4-phenylpiperazine has been found to increase the levels of serotonin and norepinephrine in the brain, leading to antidepressant effects.
実験室実験の利点と制限
1-(2-chlorobenzyl)-4-phenylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Additionally, 1-(2-chlorobenzyl)-4-phenylpiperazine exhibits a range of biological activities, making it a versatile compound for studying various physiological processes. However, 1-(2-chlorobenzyl)-4-phenylpiperazine also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 1-(2-chlorobenzyl)-4-phenylpiperazine has not been extensively studied for its potential side effects, making it difficult to assess its safety for use in humans.
将来の方向性
There are several future directions for research on 1-(2-chlorobenzyl)-4-phenylpiperazine. One direction is to further explore its anticancer activity and identify the specific mechanisms by which it induces apoptosis in cancer cells. Another direction is to investigate its potential applications in the treatment of epilepsy and other neurological disorders. Additionally, further research is needed to assess its safety and potential side effects, particularly with regard to long-term use. Overall, 1-(2-chlorobenzyl)-4-phenylpiperazine has the potential to be a valuable tool for studying various physiological processes and developing new treatments for a range of diseases.
合成法
The synthesis of 1-(2-chlorobenzyl)-4-phenylpiperazine involves the reaction of 2-chlorobenzyl chloride with phenylpiperazine in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(2-chlorobenzyl)-4-phenylpiperazine. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学的研究の応用
1-(2-chlorobenzyl)-4-phenylpiperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. 1-(2-chlorobenzyl)-4-phenylpiperazine has also been found to exhibit anticonvulsant activity by modulating the activity of GABA receptors. Additionally, 1-(2-chlorobenzyl)-4-phenylpiperazine has been found to exhibit antidepressant activity by increasing the levels of serotonin and norepinephrine in the brain.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)16-7-2-1-3-8-16/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOBKOKKWOJYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-4-phenylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-N-ethyl-4-(3-furoylamino)-1-[3-(1H-pyrrol-1-yl)propanoyl]-L-prolinamide](/img/structure/B5630419.png)
![(3R*,4S*)-4-cyclopropyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-amine](/img/structure/B5630422.png)
![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoic acid](/img/structure/B5630435.png)

![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5630450.png)

![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(2-pyrazinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5630460.png)

![4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-4-oxo-1-phenylbutan-1-one](/img/structure/B5630470.png)
![1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(2-furyl)phenyl]piperidine-4-carboxamide](/img/structure/B5630471.png)
![3-(2-phenoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5630482.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5630491.png)

